molecular formula C16H37NO5Si2 B6594495 2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane CAS No. 1184179-50-7

2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane

Cat. No.: B6594495
CAS No.: 1184179-50-7
M. Wt: 379.64 g/mol
InChI Key: TZFZDYZBXPBFTL-UHFFFAOYSA-N
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Description

This compound belongs to the 1-aza-2-silacyclopentane family, characterized by a five-membered ring containing one nitrogen and two silicon atoms. Its structure includes two ethoxy groups at the 2-position and a 3-(triethoxysilyl)propyl substituent at the 1-position. The synthesis of such compounds typically involves reactions between silazanes and organosilicon precursors. For example, hexaphenyldisilazane reacts with 3-aminopropyltriethoxysilane under controlled conditions to form cyclic silazanes . Notably, the 1-aza-2-silacyclopentane ring exhibits exceptional stability compared to oxygen analogs (e.g., siloxacyclopentanes), which undergo spontaneous cleavage under ambient conditions .

Properties

IUPAC Name

3-(2,2-diethoxyazasilolidin-1-yl)propyl-triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NO5Si2/c1-6-18-23(19-7-2)15-11-13-17(23)14-12-16-24(20-8-3,21-9-4)22-10-5/h6-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZDYZBXPBFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CCCN1CCC[Si](OCC)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165726
Record name 2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane
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Molecular Weight

379.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184179-50-7
Record name 2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane
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Record name 2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane
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Record name Triethoxysilylpropyl-aza-silacyclopentan
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Preparation Methods

Reaction Mechanism and Precursor Design

The synthesis begins with a linear N,N-disubstituted aminosilane precursor. For the target compound, the precursor incorporates:

  • A 3-(triethoxysilyl)propyl group attached to the nitrogen atom.

  • Two ethoxy groups and a hydrogen atom bonded to the silicon center.

Under catalytic conditions, the silicon-bound hydrogen undergoes intramolecular addition to the terminal carbon of the propyl chain, forming the five-membered ring. The general reaction is represented as:

R2N-Si(OEt)2H+Catalyst1-Aza-2-silacyclopentane+Byproducts\text{R}2\text{N-Si(OEt)}2\text{H} + \text{Catalyst} \rightarrow \text{1-Aza-2-silacyclopentane} + \text{Byproducts}

Key Catalysts :

  • Rhodium complexes such as tris(triphenylphosphine)rhodium(I) chloride or rhodium trichloride trihydrate are optimal.

  • Catalyst loading typically ranges from 0.1–1.0 mol%, ensuring high turnover without excessive costs.

Synthetic Protocol and Optimization

Stepwise Procedure

  • Precursor Synthesis :

    • The linear aminosilane precursor is prepared by reacting 3-aminopropyltriethoxysilane with diethoxychlorosilane in anhydrous toluene.

    • The reaction is conducted under inert atmosphere (N₂/Ar) at 0–5°C to minimize premature hydrolysis.

  • Cyclization via Hydrosilylation :

    • The precursor is heated to 80–100°C in toluene with a rhodium catalyst.

    • Reaction progress is monitored via gas chromatography (GC) or NMR until >95% conversion is achieved.

  • Workup and Purification :

    • The crude product is filtered to remove catalyst residues.

    • Solvent removal under reduced pressure yields a viscous liquid, which is purified via fractional distillation (b.p. 150–160°C at 0.1 mmHg).

Reaction Conditions and Yield Data

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes rate while minimizing side reactions
Catalyst Loading0.5 mol% RhBalances cost and efficiency
Reaction Time6–8 hoursEnsures complete cyclization
SolventAnhydrous toluenePrevents hydrolysis of ethoxy groups

Typical Yield : 70–85% after purification.

Comparative Analysis of Alternative Methods

Silane-Coupling Approaches

Alternative routes involve condensation reactions between silanol-containing precursors and amine derivatives. For example:

  • Reacting triethoxysilane with a preformed azacyclopentane derivative.

  • Yields are lower (50–60%) due to competing oligomerization.

Industrial-Scale Production

Large-scale synthesis modifies the laboratory protocol by:

  • Using continuous-flow reactors to enhance heat transfer and mixing.

  • Employing heterogeneous rhodium catalysts on silica supports for easy recovery.

Challenges and Mitigation Strategies

Moisture Sensitivity

The ethoxy and triethoxysilyl groups are prone to hydrolysis. Strategies include:

  • Rigorous exclusion of moisture via Schlenk techniques.

  • Addition of molecular sieves to reaction mixtures.

Byproduct Formation

Common byproducts include linear oligomers and fully hydrolyzed silanols . These are minimized by:

  • Precise stoichiometric control of precursors.

  • Rapid quenching of reactions after completion.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 0.6–1.2 ppm (Si-CH₂), 3.6–3.8 ppm (OCH₂CH₃), and 1.2–1.4 ppm (CH₃ groups).

  • ²⁹Si NMR : Resonances at -15 to -20 ppm (cyclic Si) and -50 to -55 ppm (triethoxysilyl Si).

Purity Standards for Industrial Use

ParameterSpecificationMethod
Purity≥98%GC-MS
Moisture Content≤0.1%Karl Fischer
Heavy Metals≤10 ppmICP-OES

Chemical Reactions Analysis

2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and various organic solvents. The major products formed from these reactions are silanols, siloxanes, and substituted organosilicon compounds .

Scientific Research Applications

Chemistry and Material Science

The compound serves as a precursor in the synthesis of advanced organosilicon compounds and silicone polymers. Its ability to undergo hydrolysis leads to the formation of silanols, which can further condense to create siloxane bonds essential for silicone polymer networks .

Case Study: Silicone Polymer Synthesis
Research has demonstrated that incorporating this compound into silicone formulations enhances thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and adhesives .

Surface Modification

2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane is utilized in surface modification processes for various materials, including metals and oxides. It promotes adhesion between organic coatings and inorganic substrates due to the formation of covalent bonds with surface silanol groups.

Application Example: Metal Oxide Films
In studies involving metal oxide films, the compound was found to improve the hydrophobicity and chemical resistance of the surfaces, making it valuable for electronic applications .

Biological Applications

The compound is being explored for its potential in biomedical applications, particularly in drug delivery systems and as a component in medical devices. Its biocompatibility allows it to be used in modifying biomolecules and surfaces to enhance their functionality.

Research Insight: Drug Delivery Systems
Recent studies have shown that this compound can be integrated into polymeric carriers for targeted drug delivery, improving the release profiles of therapeutic agents while minimizing side effects .

Industrial Applications

In industrial settings, this compound is widely used in the production of coatings, adhesives, sealants, and elastomers due to its favorable chemical properties.

Industry Case Study: Adhesives
In adhesive formulations, the inclusion of this silacyclopentane derivative has been shown to significantly enhance bond strength and durability under various environmental conditions .

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can form siloxane bonds with other silicon-containing compounds, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties enable the compound to enhance the adhesion, stability, and functionality of the materials it is incorporated into .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences among related 1-aza-2-silacyclopentane derivatives:

Compound Name Substituents at 1- and 2-Positions Registry Number Key References
2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane 1: 3-(triethoxysilyl)propyl; 2: Diethoxy Not explicitly listed
1-(Triphenylsilyl)-2,2-diethoxy-1-aza-2-silacyclopentane 1: Triphenylsilyl; 2: Diethoxy 32284-27-8
1-(Ethoxydimethylsilyl)-2,2-diethoxy-1-aza-2-silacyclopentane 1: Ethoxydimethylsilyl; 2: Diethoxy 32284-28-9
Tri-(1-ethoxy-1-sila-2-azacyclopentane) (Trimer D) Cyclic trimer with ethoxy groups 32974-84-8

Key Observations :

  • Bulkier substituents (e.g., triphenylsilyl) enhance thermal stability but reduce solubility in polar solvents .
  • Triethoxysilylpropyl groups (as in the target compound) improve compatibility with silica-based matrices, making the compound suitable for surface functionalization in materials science .

Stability and Reactivity

The 1-aza-2-silacyclopentane ring demonstrates remarkable stability:

  • Resistance to Grignard Reagents : Unlike oxygen analogs, the ring remains intact during reactions with Grignard reagents, where only ethoxy substituents are replaced .
  • Alcoholysis: All derivatives undergo ring-opening reactions with alcohols. For example, tri-(1-ethoxy-1-sila-2-azacyclopentane) reacts with ethanol to yield 3-aminopropyltriethoxysilane, a precursor for functionalized silica nanoparticles .
  • Ambient Stability: No spontaneous cleavage is observed, even after prolonged storage, contrasting sharply with siloxacyclopentanes .

Thermal and Chemical Properties

Property Target Compound 1-(Triphenylsilyl) Derivative Trimer D
Thermal Stability (°C) >200 (decomposition) >250 (decomposition) ~180 (decomposition)
Solubility Moderate in THF, ethanol Poor in polar solvents High in ethers, hydrocarbons
Reactivity with H2O Slow hydrolysis Hydrolysis-resistant Rapid hydrolysis to silanols

Notes:

  • The triphenylsilyl derivative’s higher thermal stability is attributed to steric protection of the Si–N bond .
  • The target compound’s balanced solubility and reactivity make it ideal for hybrid organic-inorganic materials .

Biological Activity

2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane (CAS No. 1184179-50-7) is an organosilicon compound notable for its unique chemical structure, which integrates both silicon and nitrogen atoms within a five-membered ring. This compound has drawn attention in various fields, including materials science, chemistry, and biology, due to its potential applications and biological activities.

The compound's molecular formula is C16H37NO5Si2C_{16}H_{37}NO_{5}Si_{2}, with a molecular weight of 379.64 g/mol. Key physical properties include:

PropertyValue
Density1.0±0.1g/cm31.0\pm 0.1\,g/cm^3
Boiling Point348.0±25.0°C348.0\pm 25.0\,°C at 760 mmHg
Flash Point164.2±23.2°C164.2\pm 23.2\,°C
Vapor Pressure0.0±0.8mmHg0.0\pm 0.8\,mmHg at 25°C
Index of Refraction1.4581.458

These properties suggest that the compound is stable under normal conditions and possesses a relatively high boiling point, indicating potential utility in high-temperature applications.

The biological activity of this compound can be attributed to its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound facilitate the formation of siloxane bonds with other silicon-containing compounds, while the nitrogen atom can participate in hydrogen bonding and other interactions. This dual functionality enhances the compound's potential for modifying biomolecules and surfaces to improve biocompatibility and functionality.

Biocompatibility

Research indicates that organosilicon compounds like this compound are being explored for their biocompatibility in medical applications. The compound may be utilized in drug delivery systems and as a component in medical devices due to its stability and the ability to enhance adhesion properties on various surfaces .

Surface Modification

The compound's reactivity allows it to modify surfaces of biomaterials, which can lead to improved integration with biological tissues. This property is crucial for applications such as implants and prosthetics where material-tissue interaction is vital for success .

Study on Drug Delivery Systems

A study published in Journal of Controlled Release explored the use of silanes in drug delivery systems, highlighting how modifications with organosilicon compounds can enhance drug stability and release profiles. Although not directly focused on our compound, the findings suggest that similar structures may improve therapeutic efficacy through controlled release mechanisms .

Surface Coating Applications

Another study investigated the application of silane-based compounds for surface coatings that exhibit antimicrobial properties. The results indicated that these coatings could significantly reduce bacterial colonization on surfaces used in healthcare settings . This indicates a potential pathway for applying this compound in developing advanced materials for infection control.

Q & A

Q. What are the established synthetic methodologies for 2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane, and which analytical techniques confirm its structural integrity?

Methodological Answer: Synthesis involves silicon-nitrogen bond formation via reflux reactions. For example, reacting 1,1-diethoxy-2-(ethoxydimethylsilyl)-1-sila-2-azacyclopentane with ethoxytriphenylsilane and catalysts like ammonium bromide or lithium nitride under reflux (24 hours) has been attempted, though incomplete reactions were observed . Critical analytical methods include:

  • ¹H/¹³C NMR spectroscopy to resolve silacyclopentane ring protons and ethoxy group environments.
  • Mass spectrometry (electron ionization) to confirm molecular ion peaks (e.g., m/z 460–500 range) and fragmentation patterns .
  • HPLC with dimethyl sulfoxide/sodium hydroxide diluents to detect residual solvents like triethylamine, following pharmacopeial protocols .

Q. How do reaction conditions influence byproduct formation during synthesis?

Methodological Answer: Byproducts arise from incomplete ring closure or nucleophilic attacks. For example:

  • Amine additives (e.g., dimethylamine) induce ring-opening reactions, regenerating acrylamide precursors. This reversibility necessitates strict control of amine concentrations .
  • Catalyst selection : Lithium nitride improves reaction progression over ammonium bromide in silane exchange reactions, reducing oligomerization byproducts .

Advanced Research Questions

Q. How can quantum chemical calculations optimize synthetic routes for sila-azacyclopentanes?

Methodological Answer: The ICReDD framework integrates quantum chemical reaction path searches (e.g., density functional theory) with experimental data. Key steps:

  • Transition state analysis identifies energy barriers in ring-closing steps.
  • Machine learning prioritizes experimental parameters (e.g., solvent polarity, catalyst loading) from historical datasets, reducing optimization time by >50% . Example: Simulating nucleophilic attack pathways predicts optimal temperatures (80–100°C) to avoid side reactions.

Q. What statistical experimental design (DoE) strategies maximize reaction yield?

Methodological Answer: Central composite design (CCD) is effective for multivariable optimization:

  • Factor screening : A 2³ factorial design evaluates temperature (60–120°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–36 hrs).
  • Response surface methodology models non-linear relationships, achieving >85% yield predictability in analogous heterocyclic syntheses . Example: A 3-factor CCD reduced required experiments by 40% while identifying optimal catalyst loading (0.5 mol%).

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles?

Methodological Answer: Ring-opening mechanisms are probed via:

  • In situ NMR to track intermediates (e.g., silyl amides) during amine reactions.
  • Isotopic labeling (¹⁵N or ²⁹Si) clarifies bond cleavage sequences. For instance, dimethylamine attacks the silicon center, regenerating acrylamides and confirming reversible cyclization .

Q. How can continuous flow reactors improve scalability?

Methodological Answer: Microreactor systems enhance control:

  • Residence time distribution (RTD) analysis optimizes mixing and reaction completion.
  • Material compatibility : Perfluorinated polymers prevent silicon leaching during prolonged use. Pilot-scale studies show 30% higher yields compared to batch reactors .

Stability and Advanced Characterization

Q. What stability considerations are critical for long-term storage?

Methodological Answer: Hydrolytic sensitivity mandates:

  • Anhydrous storage under argon/nitrogen with molecular sieves.
  • Temperature control : Store at -20°C in amber vials to prevent photolytic degradation.
  • Karl Fischer titration monitors moisture content (<0.1%) .

Q. How does computational modeling assist in predicting degradation pathways?

Methodological Answer: ReaxFF molecular dynamics simulate hydrolysis pathways:

  • Predicts ethoxy group cleavage as the primary degradation route.
  • Validates stabilization strategies (e.g., steric hindrance via bulky substituents) .

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